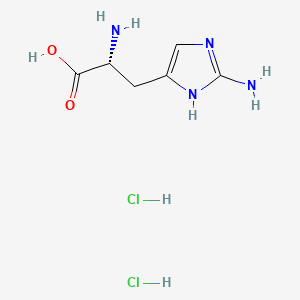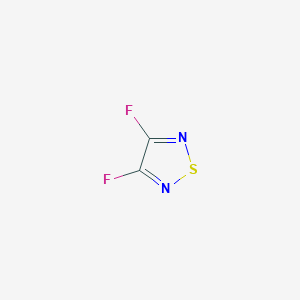
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound with a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of a pyrazole derivative with an appropriate amine. One common method involves the use of (1-methyl-1H-pyrazol-5-yl)ethan-1-one as a starting material, which is then subjected to reductive amination with an amine source under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The compound’s pyrazole ring is crucial for its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity.
2-amino-2-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl group on the pyrazole ring, which can affect its chemical properties and reactivity.
2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The position of the amino group on the pyrazole ring is different, leading to variations in its chemical behavior.
Uniqueness
(2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of a methyl group on the pyrazole ring. These features contribute to its distinct chemical properties and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H11N3O |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
CWYPOBWZHYYXOB-YFKPBYRVSA-N |
Isomerische SMILES |
CN1C(=CC=N1)[C@H](CO)N |
Kanonische SMILES |
CN1C(=CC=N1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)

![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)



